An In-depth Technical Guide to Erucic Acid Methyl-d3 Ester: Properties, Synthesis, and Application
An In-depth Technical Guide to Erucic Acid Methyl-d3 Ester: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erucic Acid Methyl-d3 Ester is a deuterated form of Erucic Acid Methyl Ester, a long-chain monounsaturated omega-9 fatty acid ester. The strategic incorporation of a stable, heavy isotope of hydrogen (deuterium) into the methyl ester group makes it an invaluable tool in analytical and metabolic research. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use as an internal standard for mass spectrometry-based quantitative analysis.
Chemical and Physical Properties
Erucic Acid Methyl-d3 Ester shares similar physical properties with its non-deuterated counterpart, but with a key difference in its molecular weight due to the presence of three deuterium atoms. This mass shift is fundamental to its utility in isotopic dilution mass spectrometry.
| Property | Value | Source |
| Chemical Name | Methyl-d3 (Z)-docos-13-enoate | N/A |
| Synonyms | Erucic Acid Methyl-d3 Ester, Methyl-d3 Erucate | N/A |
| Molecular Formula | C₂₃H₄₁D₃O₂ | [1] |
| Molecular Weight | 355.61 g/mol | [1] |
| Appearance | Liquid or solid | [2] |
| Solubility | Soluble in organic solvents such as chloroform, hexane, and ethyl ether. | [2] |
Note: The physical properties such as melting and boiling points are expected to be very similar to the non-deuterated Erucic Acid Methyl Ester, which has a melting point of -1.16-1.20°C and a boiling point of 172-175 °C at 0.2 mm Hg.[3]
Synthesis of Erucic Acid Methyl-d3 Ester
The synthesis of Erucic Acid Methyl-d3 Ester typically involves the esterification of Erucic Acid with deuterated methanol (CD₃OD) in the presence of an acid catalyst. This process replaces the hydrogen atoms of the methyl group with deuterium atoms.
Synthesis Workflow
Caption: A general workflow for the synthesis of Erucic Acid Methyl-d3 Ester.
Detailed Synthesis Protocol
This protocol is a representative method and may require optimization based on specific laboratory conditions and available starting materials.
Materials:
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Erucic Acid
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Deuterated Methanol (CD₃OD)
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Concentrated Sulfuric Acid (H₂SO₄)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Hexane
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve Erucic Acid in an excess of deuterated methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography to obtain pure Erucic Acid Methyl-d3 Ester.
Analytical Characterization
The identity and purity of Erucic Acid Methyl-d3 Ester are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Erucic Acid Methyl-d3 Ester will be similar to its non-deuterated analog, with the notable absence of the singlet peak corresponding to the methyl ester protons (typically around 3.6 ppm). The characteristic signals for the olefinic protons will be observed around 5.3 ppm.
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¹³C NMR: The carbon-13 NMR spectrum will show the characteristic peaks for the carbonyl carbon, olefinic carbons, and the aliphatic chain carbons. The signal for the methyl ester carbon will be a triplet due to coupling with deuterium.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium and for the application of Erucic Acid Methyl-d3 Ester as an internal standard.
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Molecular Ion: The molecular ion peak in the mass spectrum will be observed at m/z 355.61, which is three mass units higher than the non-deuterated Erucic Acid Methyl Ester (m/z 352.59).
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Fragmentation Pattern: The fragmentation pattern will be similar to the non-deuterated compound, but fragments containing the methyl-d3 group will be shifted by +3 m/z. In gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters, specific ions are often monitored for quantification. For d3-methyl esters of saturated fatty acids, m/z 77 and 90 have been suggested as suitable ions for selected ion monitoring (SIM).[4]
Application as an Internal Standard in Quantitative Analysis
The primary application of Erucic Acid Methyl-d3 Ester is as an internal standard in quantitative analysis, particularly for the determination of Erucic Acid or other fatty acids in complex biological or food matrices.[4] The principle of isotopic dilution mass spectrometry relies on the addition of a known amount of the deuterated standard to the sample at the beginning of the analytical workflow. The deuterated standard co-elutes with the endogenous analyte and serves to correct for variations in sample preparation, derivatization, and instrument response.[5]
Analytical Workflow for Fatty Acid Quantification
